molecular formula C10H6O4 B1433563 4H-1-Benzopyran-7-carboxylic acid, 4-oxo- CAS No. 102298-12-4

4H-1-Benzopyran-7-carboxylic acid, 4-oxo-

Cat. No. B1433563
M. Wt: 190.15 g/mol
InChI Key: YVLMBDNLDHVPSL-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-7-carboxylic acid, 4-oxo-, also known as Chromone-2-carboxylic acid , is a chemical compound with the molecular weight of 190.15 . It acts as an inhibitor of monoamine oxidase A & B and also functions as a novel type of tyrosine phosphatase 1B inhibitor .


Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 4H-1-Benzopyran-7-carboxylic acid, 4-oxo- are not detailed in the retrieved data, studies on similar compounds have been conducted .


Physical And Chemical Properties Analysis

The compound is soluble in alcohol and ammonium hydroxide, but very slightly soluble in water . It has a decomposition temperature of 260 °C .

Scientific Research Applications

1. Antiproliferative Activity in Cancer Research

  • Summary of Application: The compound has been used in the design and synthesis of hybrid compounds that exhibit antiproliferative activity against a panel of six cancer cell lines and two normal cell lines .
  • Methods of Application: The compound was synthesized into hybrid compounds and tested for their antiproliferative activity against various cancer cell lines .
  • Results: Compounds displayed significant antiproliferative activities against all the cancer cell lines tested, with IC 50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells . They were minimally cytotoxic to the HEK-293 and LLC-PK1 normal cell lines .

2. Transformation into Other Heterocycles

  • Summary of Application: 4H-1-Benzopyran derivatives, including “4H-1-Benzopyran-7-carboxylic acid, 4-oxo-”, can be transformed in a number of ways to other varieties of newer heterocycles .
  • Methods of Application: The transformations of these derivatives are carried out with a view to getting biologically active molecules .
  • Results: A good number of such transformations have been presented in the current literature .

3. Synthesis of Bioactive Indole-Substituted Chromene Derivatives

  • Summary of Application: The compound has been used in the synthesis of novel bioactive indole-substituted chromene derivatives .
  • Methods of Application: The synthesis was achieved via a one-pot three-component reaction .
  • Results: The resulting indole-substituted chromene derivatives could potentially have bioactive properties .

4. Transformation into 3-Methylchromone

  • Summary of Application: The compound can be converted into 3-methylchromone .
  • Methods of Application: The transformation was carried out using Fe(CO)5-HMPA .
  • Results: The resulting 3-methylchromone could potentially have different chemical properties and applications .

5. Analytical Reagents for Spectrophotometric Determination

  • Summary of Application: 4H-1-Benzopyrans and their derivatives have been used widely as analytical reagents for the spectrophotometric determination of several transition metal ions .
  • Methods of Application: The flavonols such as morin, quercetin, galangin etc. have been used effectively. These chelating ligands possess oxygen donor carbonyl and the hydroxyl groups in their structures which is responsible for their analytical characteristics .
  • Results: The use of these compounds as analytical reagents has been effective in the spectrophotometric determination of various transition metals .

6. Transformation into Other Heterocycles

  • Summary of Application: 4H-1-Benzopyran derivatives can be transformed in a number of ways to other varieties of newer heterocycles related to them mainly with a view to getting biologically active molecules .
  • Methods of Application: The transformations of these derivatives are carried out with a view to getting biologically active molecules .
  • Results: A good number of such transformations appearing in the current literature are presented in this Section .

Safety And Hazards

The compound may form combustible dust concentrations in air. It can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-oxochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O4/c11-8-3-4-14-9-5-6(10(12)13)1-2-7(8)9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLMBDNLDHVPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)OC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzopyran-7-carboxylic acid, 4-oxo-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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